5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole
Overview
Description
5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 1-methylpyrrolidine-2-carbonyl group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole typically involves the reaction of 5-bromoindole with (2R)-1-methylpyrrolidine-2-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indoles depending on the nucleophile used
Scientific Research Applications
5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: Lacks the 1-methylpyrrolidine-2-carbonyl group, making it less complex.
3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole: Lacks the bromine atom at the 5-position.
5-chloro-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole: Similar structure but with a chlorine atom instead of bromine
Uniqueness
The presence of both the bromine atom and the 1-methylpyrrolidine-2-carbonyl group in 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole makes it unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-bromo-1H-indol-3-yl)-[(2R)-1-methylpyrrolidin-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-17-6-2-3-13(17)14(18)11-8-16-12-5-4-9(15)7-10(11)12/h4-5,7-8,13,16H,2-3,6H2,1H3/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGZSUUATXLOIH-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)C2=CNC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)C2=CNC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165925 | |
Record name | Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180637-93-8 | |
Record name | Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180637-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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